Methyl 2-(diethoxyphosphoryl)ethanimidothioate
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Overview
Description
Methyl 2-(diethoxyphosphoryl)ethanimidothioate is an organophosphorus compound known for its unique chemical structure and properties This compound is characterized by the presence of a diethoxyphosphoryl group attached to an ethanimidothioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(diethoxyphosphoryl)ethanimidothioate typically involves the reaction of diethoxyphosphoryl chloride with an appropriate thiol or thioamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(diethoxyphosphoryl)ethanimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding phosphine derivatives.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphine derivatives.
Scientific Research Applications
Methyl 2-(diethoxyphosphoryl)ethanimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidates and other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: It is used in the production of agrochemicals, flame retardants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(diethoxyphosphoryl)ethanimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxyphosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(dimethoxyphosphoryl)ethanimidothioate
- Ethyl 2-(diethoxyphosphoryl)ethanimidothioate
- Methyl 2-(diethoxyphosphoryl)propanoate
Uniqueness
Methyl 2-(diethoxyphosphoryl)ethanimidothioate is unique due to its specific diethoxyphosphoryl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
191272-99-8 |
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Molecular Formula |
C7H16NO3PS |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
methyl 2-diethoxyphosphorylethanimidothioate |
InChI |
InChI=1S/C7H16NO3PS/c1-4-10-12(9,11-5-2)6-7(8)13-3/h8H,4-6H2,1-3H3 |
InChI Key |
OVUWBTCZGXIHHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(=N)SC)OCC |
Origin of Product |
United States |
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